molecular formula C6H4Br2OS B186551 4,5-Dibromo-3-methylthiophene-2-carbaldehyde CAS No. 30153-49-2

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

Cat. No.: B186551
CAS No.: 30153-49-2
M. Wt: 283.97 g/mol
InChI Key: YMMPWYHKLLYDTN-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a formyl group attached to the thiophene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde typically involves the bromination of 3-methylthiophene followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions of the thiophene ring. The resulting dibromo compound is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 2-position using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

4,5-Dibromo-3-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4,5-Dibromo-3-methylthiophene-2-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms and the formyl group provide reactive sites for chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar compounds to 4,5-Dibromo-3-methylthiophene-2-carbaldehyde include other brominated thiophene derivatives such as 3,5-Dibromo-2-methylthiophene and 3-Methyl-2-thiophenecarboxaldehyde . Compared to these compounds, this compound is unique due to the specific positioning of the bromine atoms and the formyl group, which confer distinct reactivity and applications.

Properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPWYHKLLYDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427755
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30153-49-2
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30153-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
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